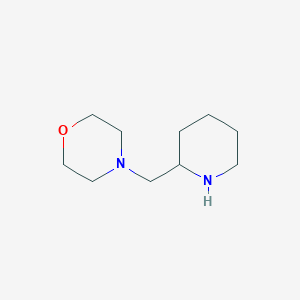

4-(Piperidin-2-ylmethyl)morpholine

Descripción general

Descripción

4-(Piperidin-2-ylmethyl)morpholine, also known as this compound, is a useful research compound. Its molecular formula is C10H20N2O and its molecular weight is 184.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antidiabetic Applications

Recent studies have highlighted the potential of 4-(Piperidin-2-ylmethyl)morpholine derivatives as antidiabetic agents. One significant finding is its role as a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R). This modulation can lead to reduced food intake and improved glucose handling in both normal and diabetic patients. Notably, the compound exhibited no off-target activities, suggesting a favorable safety profile for therapeutic use .

Table 1: Antidiabetic Activity of this compound Derivatives

| Compound | Mechanism of Action | Observed Effects | Reference |

|---|---|---|---|

| This compound | GLP-1R Positive Allosteric Modulator | Reduced food intake, improved glucose handling |

Antitumor Properties

Another area of interest is the antitumor activity associated with compounds containing the morpholine and piperidine groups. A novel series of 2-(benzimidazol-2-yl)quinoxalines featuring these moieties demonstrated promising activity against various cancer cell lines. The derivatives showed selective cytotoxicity without significant harm to normal cells, indicating their potential as effective anticancer agents .

Table 2: Antitumor Activity of Morpholine-Piperidine Derivatives

| Compound | Cancer Type | Cytotoxicity Profile | Reference |

|---|---|---|---|

| 2-(Benzimidazol-2-yl)-3-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)quinoxaline | Various Cancer Lines | High selectivity, low cytotoxicity to normal cells |

Synthesis and Pharmacological Insights

The synthesis of this compound derivatives has been optimized for high yield and purity, making them suitable for further pharmacological studies. For instance, methods involving the reaction of 1-benzyl-4-piperidone with morpholine have been developed to produce these compounds efficiently. The resulting products have shown a range of biological activities, including antibacterial, antifungal, and antiviral properties .

Table 3: Synthesis Methods for this compound Derivatives

| Method | Reactants | Yield (%) | Reference |

|---|---|---|---|

| Reaction with 1-benzyl-4-piperidone | Morpholine + Toluene + Raney Nickel catalyst | Up to 89% |

Broader Pharmacological Applications

Beyond antidiabetic and antitumor effects, compounds related to this compound have been investigated for various pharmacological activities. These include:

- Antiviral Activity : Some derivatives exhibit significant antiviral properties against viruses such as HIV and herpes.

- Anti-inflammatory Effects : Certain compounds show promise in reducing inflammation.

- CNS Activity : Investigations into their central nervous system effects suggest potential applications in treating neurological disorders .

Propiedades

IUPAC Name |

4-(piperidin-2-ylmethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O/c1-2-4-11-10(3-1)9-12-5-7-13-8-6-12/h10-11H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTJYUVGVMCELLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390348 | |

| Record name | 4-(piperidin-2-ylmethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81310-58-9 | |

| Record name | 4-(piperidin-2-ylmethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.